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(S)-Crizotinib MTH1 binding affinity validation
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Compound Focus: (S)-Crizotinib

CAS No.: 1374356-45-2

Cat. No.: S542856

Quantitative Binding and Inhibitory Data

The table below summarizes key experimental data that validates (S)-crizotinib as a potent and selective

inhibitor of MTHI1.

R)-
Parameter (S)-Crizotinib ( ) . Experimental Context /| Notes
Crizotinib
MTHL1 Inhibition 72 nM [1] [2] [3] 1,375 nM [1]  Direct enzymatic activity assay.
(ICs0) [2] [3] Demonstrates ~20x higher potency of the
(S)-enantiomer [1] [2].
Binding Affinity (Kd) ~160 nM [4] ~2,560 nM Measured by Isothermal Titration
[4] Calorimetry (ITC). Shows a 16-fold higher
affinity for MTH1 [4].
Cellular Target Yes [4] No [4] Cellular Thermal Shift Assay (CETSA) in
Engagement BJ-KRASV12 cells; (S)-enantiomer
stabilizes MTH1 [4].
Kinase Inhibition Considerably less  Potent (S)-crizotinib shows high selectivity for
(ALK, MET, ROS1) potent [4] inhibitor [4] MTH1 over the primary kinase targets of

(R)-crizotinib [4].
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Detailed Experimental Protocols

The validation of (S)-crizetinib's interaction with MTH1 rests on several cornerstone experimental methods.

e Chemical Proteomics for Target Identification: This unbiased method identified MTH1 as a
primary target. Researchers immobilized a compound analog on beads and incubated them with cell
lysates. Proteins bound to the beads were eluted and identified using mass spectrometry. MTH1 was
consistently and specifically pulled down by the (S)-crizotinib probe, and this interaction was
successfully outcompeted by free (S)-crizotinib, confirming specificity [4].

¢ In Vitro Enzymatic Assays: These directly measure the compound's ability to inhibit MTH1's
catalytic function. The assay monitors MTH1's hydrolysis of oxidized nucleotides (e.g., 8-0xo-dGTP).
Inhibition by (S)-crizotinib prevents PPi production, allowing the calculation of ICso values that reflect
its potent inhibitory activity [4] [5].

e Cellular Thermal Shift Assay (CETSA): This method confirms the drug-target interaction inside
intact cells. When a drug binds to a protein, it often increases the protein's thermal stability. In
experiments, treatment with (S)-crizotinib, but not the (R)-enantiomer, significantly stabilized the
MTH1 protein upon heating, providing direct evidence that (S)-crizotinib engages MTHL1 in a cellular
environment [4].

e Cellular Phenotypic Assays: Functional validation comes from observing the effects of MTH1
inhibition on cancer cells. Studies show that (S)-crizotinib impairs colony formation in KRAS-mutant
cancer cells (like SW480 and PANC1) [4]. This effect is phenocopied by MTH1 knockdown using
SiRNA, and conversely, MTH1 overexpression can reduce sensitivity to the inhibitor, strengthening
the causal link between target and effect [4].

Mechanism of Action and Selectivity

(S)-Crizotinib achieves its remarkable enantiomer selectivity through a specific and well-understood

binding mode within the MTH1 active site, as revealed by co-crystal structures and computational studies.
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The diagram illustrates how the three-dimensional structure of (S)-crizotinib allows it to fit snugly into the
MTH1 binding pocket, forming stable van der Waals interactions with key hydrophobic residues [1] [2] [6].
In contrast, the (R)-enantiomer experiences steric clashes, leading to a less stable complex and vastly

reduced potency [6].

The Scientific Debate on MTH1 Essentiality

It is crucial to note that while the binding of (S)-crizetinib to MTH1 is well-validated, its role as the primary

driver of the observed anti-cancer effects is debated.

¢ Conflicting Evidence on MTH1's Role: Some studies have questioned whether MTH1 inhibition
alone is sufficient to kill cancer cells. Research showed that other potent MTH1 inhibitors failed to
recapitulate the strong cytotoxicity of (S)-crizotinib [5]. Furthermore, neither overexpression nor
siRNA-mediated knockdown of MTH1 consistently altered cell sensitivity to (S)-crizotinib, suggesting
its cytotoxicity might stem from other, off-target effects [7] [5].
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e Proposed MTH1-Independent Pathways: Alternative mechanisms have been proposed. One study
on non-small cell lung cancer cells found that (S)-crizotinib induces apoptosis by activating a
reactive oxygen species (ROS)-dependent endoplasmic reticulum stress pathway, independent
of MTH1 inhibition [7].

The experimental data robustly validates (S)-crizotinib as a potent and selective binder and inhibitor of the
MTH1 protein. However, when presenting this information to a scientific audience, it is essential to also
acknowledge the ongoing debate regarding whether MTH1 inhibition is the principal mechanism behind its

anti-cancer activity.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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